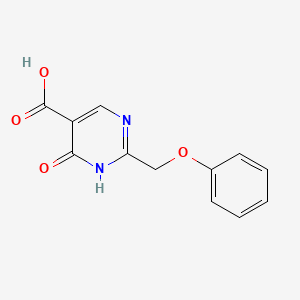

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-2-(phenoxymethyl)-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAMXXFTBIGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenoxymethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism and fat storage. Compounds with similar structures have shown promising results as substitutes for existing antidiabetic medications like thiazolidinediones, indicating that this compound may possess similar therapeutic effects .

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial activity. The structure of this compound suggests potential efficacy against various bacterial and fungal strains. Studies on related compounds have shown that modifications can enhance their antimicrobial potency .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For instance, derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), suggesting that they could play a role in treating neurological disorders by increasing the levels of neurotransmitters .

Cytotoxicity Assessment

In vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that certain derivatives may induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Case Studies

Mechanism of Action

The mechanism of action of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Structural Analogues in Xanthine Oxidase Inhibition

The compound is most closely compared to derivatives developed as XO inhibitors. Key structural analogues and their biological data are summarized below:

Key Observations :

- Substituents at positions 3 and 4 of the phenyl ring critically influence XO inhibition. Bulky alkoxy groups (e.g., isopentyloxy) and electron-withdrawing groups (e.g., cyano, tetrazolyl) enhance potency by optimizing interactions with the XO subpocket .

- The target compound’s phenoxymethyl group may offer steric and electronic advantages but requires empirical validation.

- Mixed-type inhibition (observed in analogues) suggests simultaneous binding to the active site and a secondary pocket, a mechanism distinct from febuxostat’s competitive inhibition .

Functional Analogues in Other Therapeutic Areas

Antiallergy Agents

1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids with ortho alkoxy substituents (e.g., 2-(2-methoxyethoxy)phenyl) exhibit potent antiallergic activity in rat models. The free carboxylic acid and hydrogen-bonding capability of the pyrimidine NH are critical for activity .

Anti-Gastric Acid Agents

1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid (MAR-99) inhibits histamine release from mucosal mast cells, reducing gastric acid secretion. This highlights the scaffold’s versatility beyond XO inhibition .

Substituent-Driven Physicochemical and Pharmacological Variations

Insights :

- Fluorinated derivatives (e.g., trifluoromethyl) improve metabolic stability and lipophilicity, enhancing bioavailability .

Biological Activity

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO, with a molecular weight of 246.22 g/mol. Its structure features a pyrimidine ring substituted with a phenoxymethyl group and a carboxylic acid moiety, which contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:

- Antiviral Activity : The compound has shown promise as an antiviral agent. In vitro studies have demonstrated its ability to inhibit viral replication, making it a candidate for further development against various viral infections .

- Antitumor Effects : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxicity against different cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Respiratory Syncytial Virus (RSV) | 5–28 | |

| Antitumor | HepG2 Cancer Cell Line | <50 | |

| Enzyme Inhibition | Xanthine Oxidase | Not specified |

Case Studies

- Antiviral Evaluation : A study published in MDPI highlighted the compound's effectiveness against RSV, where it demonstrated an EC50 value ranging from 5 to 28 µM. This indicates a strong potential for development as an antiviral drug .

- Cytotoxicity Assessment : In research focused on various azole derivatives, the compound was tested against HepG2 cells. Results indicated that it exhibited significant cytotoxicity, with IC50 values below 50 µM, suggesting its potential as an anticancer agent .

- Enzyme Inhibition Studies : The compound was also evaluated for its ability to inhibit xanthine oxidase. While specific IC50 values were not disclosed in the available literature, the structural characteristics suggest potential efficacy in this area, warranting further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid, and how is structural characterization performed?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted phenols and urea derivatives under reflux conditions. For example, analogous dihydropyrimidine derivatives were synthesized by refluxing intermediates with amines or acids, followed by acidification to precipitate the product . Structural confirmation involves spectral techniques:

- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (-OH) groups.

- 1H NMR to verify proton environments (e.g., aromatic protons from the phenoxymethyl group).

- Mass spectrometry for molecular weight validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds:

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

- Store in a ventilated, cool area away from oxidizing agents .

Q. How can researchers perform initial biological activity screening for this compound?

- Methodological Answer : Follow antimicrobial assay protocols used for structurally similar dihydropyrimidines:

- Agar diffusion or broth microdilution to test against bacterial/fungal strains (e.g., E. coli, C. albicans).

- Use "no growth" (-), "reduced growth" (RG), and "growth" (+) metrics to quantify inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence purity?

- Methodological Answer :

-

Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency .

-

Catalyst optimization : Lewis acids (e.g., ZnCl₂) can accelerate reaction rates.

-

Purification : Recrystallization from ethanol/water mixtures improves purity. For analogs, yields ranged from 45–72% depending on substituents .

Table 1 : Comparative Synthesis Conditions for Dihydropyrimidine Derivatives

Starting Material Solvent Catalyst Yield (%) Purity (HPLC) Reference Phenol derivative Ethanol None 52 95% Urea analog DMF ZnCl₂ 68 98%

Q. How do functional groups (e.g., oxime, carboxylic acid) influence the compound’s bioactivity?

- Methodological Answer :

- Carboxylic acid group : Enhances water solubility and potential for hydrogen bonding with microbial enzyme active sites .

- Phenoxymethyl substituent : May improve lipophilicity, aiding membrane penetration. SAR studies on analogs suggest electron-withdrawing groups (e.g., -NO₂) boost antimicrobial potency .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., pH, inoculum size).

- Strain specificity : Test against a broader panel of microbial strains.

- Dose-response analysis : Calculate MIC/MBC values to quantify potency variations .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock) to model binding with bacterial dihydrofolate reductase.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Methodological Guidance for Data Analysis

Q. Which analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- TGA/DSC : Monitor thermal decomposition profiles to assess stability .

Q. How can researchers design experiments to explore the compound’s mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.